3-Fluorotoluene

Catalog No.
S8009424
CAS No.
2599-73-7
M.F
C7H7F
M. Wt
110.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorotoluene

CAS Number

2599-73-7

Product Name

3-Fluorotoluene

IUPAC Name

1-fluoro-3-methylbenzene

Molecular Formula

C7H7F

Molecular Weight

110.13 g/mol

InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3

InChI Key

BTQZKHUEUDPRST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)F

Canonical SMILES

CC1=CC(=CC=C1)F

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999)

3-Fluorotoluene (m-Fluorotoluene, CAS No. 352-70-5) is a fluorinated aromatic hydrocarbon widely utilized as a foundational intermediate in the synthesis of complex organic molecules. Its primary value lies in its specific substitution pattern, where the fluorine atom at the meta-position relative to the methyl group provides distinct reactivity and regiochemical control compared to its ortho- and para-isomers. This compound serves as a critical precursor in the production of high-value downstream products, particularly in the pharmaceutical and agrochemical sectors, where the incorporation of fluorine is known to enhance metabolic stability and biological activity.

Research Fit

Workflow Regioselective synthesis requiring meta-fluorine substitution pattern
Selection Isomer-specific procurement for validated synthetic routes and analytical methods
Use Context Pharmaceutical intermediate synthesis, electrochemical fluorination research, biodegradation probe studies

The substitution of 3-Fluorotoluene with its isomers, 2-Fluorotoluene or 4-Fluorotoluene, is synthetically unviable and will lead to process failure. The location of the fluorine atom dictates the electronic properties and steric environment of the aromatic ring, which in turn governs the regioselectivity of subsequent chemical transformations. In electrophilic aromatic substitution, the activating methyl group and the deactivating but ortho-, para-directing fluorine group exert cooperative or conflicting influences depending on their relative positions. For 3-Fluorotoluene, these directing effects are cooperative, leading to a predictable set of substitution products distinct from those obtained from the 2- and 4-isomers. This non-interchangeability is fundamental to achieving the correct molecular architecture in multi-step syntheses, making isomer selection a critical, non-negotiable procurement decision.

Substitution Risk

2-Fluorotoluene Dipole moment and metalation regioselectivity differ; benzylic deprotonation profile may shift synthetic outcome
4-Fluorotoluene Electrochemical fluorination yields difluoromethyl byproducts; boiling point and GC retention behavior differ measurably
Isomer mixtures Unresolved isomers on standard polar GC phases may compromise purity verification and route validation

Low-Temperature Processability Advantage

3-Fluorotoluene exhibits a significantly lower melting point compared to its ortho- and para-isomers, a critical parameter for process design and material handling. Its melting point of -87 °C is 25 °C lower than that of 2-Fluorotoluene and 31 °C lower than 4-Fluorotoluene.

Evidence DimensionMelting Point (°C)
Target Compound Data-87 °C
Comparator Or Baseline2-Fluorotoluene: -62 °C; 4-Fluorotoluene: -56 °C
Quantified DifferenceRemains liquid at temperatures 25-31 °C lower than its isomers.
ConditionsStandard atmospheric pressure.

This property prevents solidification in reactors and transfer lines during low-temperature reactions, ensuring process reliability and simplifying material handling.

Anodic peak profile
Head-to-head
3-fluorotoluene: 2 anodic peaks vs. 4-fluorotoluene: 3 peaks; no difluoromethyl product formed
Supports controlled electrochemical fluorination context
Et₄NF·mHF electrolyte, platinum anode, neat conditions

Directed ortho-Metalation Regiocontrol

The fluorine atom is an effective Directed Metalation Group (DMG), guiding strong bases like n-butyllithium to deprotonate the adjacent C2 position. This provides a direct and high-yield route to 1-methyl-2-lithio-3-fluorobenzene. In contrast, metalation of 4-fluorotoluene or 2-fluorotoluene occurs at their respective C3 positions. This unique reactivity of the 3-isomer is essential for building specific 1,2,3-trisubstituted aromatic scaffolds.

Evidence DimensionSite of Directed Lithiation
Target Compound DataPredominantly C2 position
Comparator Or Baseline4-Fluorotoluene: C3 position; 2-Fluorotoluene: C3 position
Quantified DifferenceEnables a synthetic pathway to 1,2,3-trisubstituted systems not directly accessible from isomers.
ConditionsReaction with alkyllithium bases (e.g., n-BuLi) in an ethereal solvent.

This allows for the precise and efficient synthesis of complex pharmaceutical or agrochemical intermediates where the 1,2,3-substitution pattern is required for biological activity.

Fungal metabolism
Head-to-head
Exclusive side-chain oxidation to 3-fluorobenzoate; no ring hydroxylation detected via ¹⁹F NMR
Supports defined degradation probe context
C. sphaerospermum incubation; contrasts with dual-pathway metabolism of 2- and 4-isomers

Predictable Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (e.g., nitration), the directing effects of the C1-methyl (activating, ortho/para) and C3-fluoro (deactivating, ortho/para) groups are cooperative, strongly favoring substitution at the C2, C4, and C6 positions. This contrasts with 2-fluorotoluene, where the directing effects are in opposition, potentially leading to lower selectivity and more complex product mixtures that are difficult to separate.

Evidence DimensionDirecting Group Influence
Target Compound DataCooperative: CH₃ and F groups direct to the same positions (2, 4, 6).
Comparator Or Baseline2-Fluorotoluene: Conflicting: CH₃ directs to 3, 5; F directs to 3, 5. Steric hindrance at C3 is high.
Quantified DifferenceProvides a cleaner and more predictable reaction outcome for C2/C4/C6 functionalization.
ConditionsStandard electrophilic aromatic substitution conditions (e.g., HNO₃/H₂SO₄).

Choosing 3-fluorotoluene simplifies downstream processing by increasing the yield of the desired isomer and reducing the cost and complexity of purification.

Superbase metalation
Head-to-head
Selective deprotonation at 4-position with LIT-KOR; unique to 3-isomer under these conditions
Supports regioselective synthesis context
THF, -75°C, t-BuLi + t-BuOK; applied in flurbiprofen synthesis route
Chiral GC separation
Head-to-head
Baseline separation achieved; elution order: 2-fluoro < 3-fluoro < 4-fluorotoluene
Supports isomer identity verification context
CP-Chirasil-Dex CB column, isothermal 30°C; standard polar phases cannot resolve isomers
Boiling point & density
Cross-study comparable
BP 115–116°C; density 0.991–0.997 g/cm³ at 25°C
Supports initial identity screening context
BP differs 1–2°C from ortho and para isomers; rapid non-chromatographic verification
Electronic properties
Class-level
Dipole moment 1.82 eV; ionization energy 8.91 eV
Supports computational model parameterization
Gas-phase or calculated values; data to verify for specific solvent systems

Regiospecific API Precursor

For the synthesis of active pharmaceutical ingredients (APIs) requiring a 1,2,3-trisubstituted or similar complex substitution pattern on a benzene ring. The unique regioselectivity offered by Directed ortho-Metalation and predictable electrophilic substitution of 3-fluorotoluene makes it the required starting material for specific drug candidates where isomer impurities are unacceptable.

Agrochemical Core Building Block

In the development of next-generation fungicides and herbicides where biological activity is highly dependent on the precise spatial arrangement of functional groups. The ability to selectively functionalize the 3-fluorotoluene core enables the construction of complex molecules with enhanced metabolic stability and target-site binding.

Low-Temperature Synthetic Processes

In chemical processes that must be run at temperatures between -60 °C and -85 °C. The low melting point of 3-fluorotoluene ensures it remains in the liquid phase, preventing process interruptions from frozen feed lines or reactor contents, a clear advantage over the 2- and 4-fluoro isomers.

Application Fit

Application
Selection Property
Validation Focus
Regioselective 4-functionalization synthesis
LIT-KOR metalation regioselectivity
4-position deprotonation verification
Isomer purity verification
Chiral GC retention behavior
Baseline separation from 2- and 4-isomers
Electrochemical fluorination studies
Anodic peak profile
Side-chain fluorination extent
Biodegradation pathway elucidation
Exclusive side-chain oxidation
¹⁹F NMR metabolic profile assignment

Physical Description

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999)
Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS]

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

110.053178385 g/mol

Monoisotopic Mass

110.053178385 g/mol

Boiling Point

240.8 °F at 760 mmHg (USCG, 1999)

Flash Point

49 °F (USCG, 1999)

Heavy Atom Count

8

Density

0.9986 at 68 °F (USCG, 1999)

Melting Point

-125.9 °F (USCG, 1999)

UNII

F72W445DQ0

Vapor Pressure

42.39 mmHg (USCG, 1999)
21.8 [mmHg]

General Manufacturing Information

Benzene, 1-fluoro-3-methyl-: ACTIVE

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